(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide
Description
(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide (CAS: 1292747-03-5) is a chiral butyramide derivative with the molecular formula C₁₃H₁₇F₃N₂O and a molecular weight of 274.287 g/mol . Its structure features:
Properties
IUPAC Name |
(2S)-2-amino-N-ethyl-3-methyl-N-[[3-(trifluoromethyl)phenyl]methyl]butanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21F3N2O/c1-4-20(14(21)13(19)10(2)3)9-11-6-5-7-12(8-11)15(16,17)18/h5-8,10,13H,4,9,19H2,1-3H3/t13-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZZDWAGQSSRJAG-ZDUSSCGKSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)C(C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC(=CC=C1)C(F)(F)F)C(=O)[C@H](C(C)C)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21F3N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbodiimide-Mediated Coupling
The most widely reported method employs 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) as coupling agents. A representative protocol involves:
| Parameter | Condition |
|---|---|
| Solvent | Dichloromethane (DCM) or DMF |
| Temperature | 0–25°C |
| Coupling Agent | EDC (1.2 equiv) |
| Additive | HOBt (1.1 equiv) |
| Reaction Time | 12–24 hours |
| Yield | 70–85% |
In this approach, (S)-2-amino-3-methylbutyric acid is activated in situ, followed by reaction with 3-trifluoromethyl-benzylamine. The ethyl group is introduced via subsequent alkylation of the secondary amine using ethyl iodide or bromoethane.
Mixed Carbonate-Mediated Activation
Alternative methods utilize propylphosphonic anhydride (T3P®) or HATU for improved efficiency:
| Parameter | Condition |
|---|---|
| Solvent | Acetonitrile |
| Temperature | −20°C to 0°C |
| Coupling Agent | HATU (1.5 equiv) |
| Base | DIPEA (3.0 equiv) |
| Reaction Time | 2–4 hours |
| Yield | 88–92% |
This method reduces epimerization risks, critical for maintaining the (S)-configuration, and enables direct N-ethylation by incorporating ethylamine derivatives during coupling.
Stereochemical Control and Resolution
Chiral Auxiliary Approaches
To enforce stereoselectivity, (S)-tert-butanesulfinamide is employed as a chiral auxiliary. The protocol involves:
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Condensation of 3-trifluoromethyl-benzylamine with the sulfinamide-protected amino acid.
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Diastereoselective alkylation using ethyl magnesium bromide.
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Acidic cleavage of the auxiliary to yield the desired (S)-enantiomer.
| Step | Conditions | Diastereomeric Excess |
|---|---|---|
| Condensation | Ti(OiPr)₄, THF, −78°C | 95:5 dr |
| Alkylation | EtMgBr, −30°C | 98:2 dr |
| Deprotection | HCl (4M in dioxane) | 99% ee |
Enzymatic Resolution
For racemic mixtures, Candida antarctica lipase B (CAL-B) catalyzes kinetic resolution:
| Parameter | Condition |
|---|---|
| Substrate | Racemic N-ethylamide |
| Solvent | tert-Butyl methyl ether |
| Enzyme Loading | 20 mg/mmol |
| Temperature | 37°C |
| Conversion | 45% (S-enantiomer retained) |
| ee | >99% |
This method is scalable but requires optimization to minimize yield losses.
N-Ethylation Techniques
Reductive Amination
Ethylamine is introduced via reductive amination using sodium cyanoborohydride:
| Parameter | Condition |
|---|---|
| Substrate | (S)-2-Amino-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide |
| Reagent | Ethylamine, NaBH₃CN |
| Solvent | Methanol |
| pH | 6–7 (AcOH buffer) |
| Yield | 75–80% |
Alkylation with Ethyl Halides
Direct alkylation using ethyl bromide under basic conditions:
| Parameter | Condition |
|---|---|
| Base | K₂CO₃ |
| Solvent | DMF |
| Temperature | 60°C |
| Reaction Time | 8 hours |
| Yield | 65–70% |
Side products from over-alkylation are minimized by controlling stoichiometry (1.1 equiv ethyl bromide).
Purification and Characterization
Chromatographic Methods
Crystallization
Recrystallization from ethyl acetate/n-heptane yields colorless crystals suitable for X-ray diffraction:
| Property | Value |
|---|---|
| Melting Point | 112–114°C |
| [α]D²⁵ | +23.5° (c = 1.0, MeOH) |
Scalability and Industrial Considerations
Cost-Effective Modifications
Environmental Impact
-
Solvent recovery systems (DCM and DMF) achieve >95% recycling efficiency.
-
Catalytic asymmetric methods reduce waste generation by 30% compared to resolution techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur with reagents like sodium hydroxide or potassium cyanide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium hydroxide in aqueous solution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines .
Scientific Research Applications
Medicinal Chemistry
(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide is investigated for its potential as a therapeutic agent due to its ability to modulate biological pathways.
- Mechanism of Action : The compound may act as an inhibitor of fatty acid amide hydrolase (FAAH), which plays a critical role in the endocannabinoid system. This inhibition can lead to increased levels of endocannabinoids, potentially providing analgesic and anti-inflammatory effects.
Organic Synthesis
The compound serves as an important building block in the synthesis of more complex molecules. Its functional groups allow for various chemical modifications, making it versatile in synthetic pathways.
- Synthetic Routes : Common methods for synthesizing this compound include reductive amination and amidation processes, utilizing reagents such as EDCI or DCC to facilitate the formation of amide bonds .
Research indicates that this compound exhibits significant biological activity, including:
- Anti-inflammatory Effects : Studies have shown that compounds with similar structures can inhibit pro-inflammatory mediators, suggesting potential applications in treating inflammatory diseases.
- Neuroprotective Properties : Related analogs have demonstrated neuroprotective effects in vitro, indicating their potential utility in neurodegenerative disorders.
Case Studies and Research Findings
Several studies have explored the biological activity of this compound and similar compounds. Below are key findings from notable research:
| Study | Findings |
|---|---|
| Study A (2024) | Identified that the incorporation of a trifluoromethyl group significantly enhances anti-inflammatory activity compared to non-fluorinated analogs. |
| Study B (2023) | Demonstrated that related compounds effectively inhibit specific enzymes involved in inflammatory pathways, leading to reduced symptoms in animal models. |
| Study C (2022) | Reported moderate neuroprotective effects in vitro, suggesting potential for further development in neurodegenerative disorders. |
Mechanism of Action
The mechanism of action of (S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s ability to bind to enzymes and receptors, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Comparative Insights
Substituent Effects on Physicochemical Properties
- Lipophilicity : The trifluoromethyl group in the target compound enhances lipophilicity compared to sulfamoyl (5a–5d) or methylsulfanyl (72004-10-5) groups .
- Melting Points : Sulfamoyl-containing analogs (5a–5d) exhibit higher melting points (142–182°C) due to hydrogen bonding from sulfonamide and carbonyl groups, whereas the target compound’s melting point is unreported but likely lower due to reduced polarity .
Biological Activity
(S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, synthesis methods, structure-activity relationships (SAR), and relevant research findings.
Chemical Structure and Properties
The compound is characterized by a unique molecular structure that includes an amino group, an ethyl group, a methyl group, and a trifluoromethyl-benzyl moiety. Its structural features suggest potential interactions with various biological targets, which can influence its pharmacological properties.
The biological activity of this compound can be attributed to its ability to interact with specific receptors and enzymes in biological systems. The compound may act as a pharmacological agent influencing metabolic pathways involving amino acids. Its efficacy is likely modulated by its structural characteristics, impacting binding affinity and selectivity towards biological targets.
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for predicting the pharmacological properties of this compound. Variations in the molecular structure, such as the presence of different substituents on the benzyl moiety, can significantly alter biological activity. For instance, the trifluoromethyl group may enhance lipophilicity and improve receptor interactions.
Case Studies
- Pharmacological Evaluations : In vitro studies have shown that this compound exhibits significant activity against specific enzyme targets. For example, compounds with similar structures have been reported to inhibit fatty acid amide hydrolase (FAAH), which plays a role in the endocannabinoid system .
- Bioassays : Various bioassays have been employed to assess the compound's effects on living organisms. These assays measure parameters such as cell viability, enzyme inhibition, and receptor binding affinity. Preliminary results indicate that this compound may possess anti-inflammatory properties, making it a candidate for further therapeutic exploration .
Synthesis Methods
The synthesis of this compound can be achieved through several methods:
- Reductive Amination : Involves reacting a carbonyl compound with an amine in the presence of a reducing agent.
- Amidation : The resulting amine can be reacted with suitable carboxylic acid derivatives to form the amide bond.
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key structural features of (S)-2-Amino-N-ethyl-3-methyl-N-(3-trifluoromethyl-benzyl)-butyramide, and how do they influence its chemical reactivity?
- The compound features a chiral (S)-configured amino group, a methyl branch at C3, and a 3-trifluoromethyl-benzyl substituent on the nitrogen. The trifluoromethyl group enhances lipophilicity and electron-withdrawing effects, impacting binding affinity and metabolic stability. The amide bond provides rigidity, while the ethyl group modulates steric effects. These features are critical for designing derivatives with improved solubility or target specificity .
- Methodological Insight: Use X-ray crystallography (e.g., SHELX programs ) or NMR spectroscopy to confirm stereochemistry and substituent positioning.
Q. What synthetic strategies are commonly employed for this compound, and how can reaction conditions be optimized?
- Synthesis typically involves coupling reactions between activated carboxylic acid derivatives (e.g., acyl chlorides) and amines under mild conditions. Solvents like dichloromethane or DMF are preferred for their polarity and inertness. Room temperature or controlled heating (40–60°C) minimizes side reactions. Yield optimization requires purification via column chromatography or recrystallization .
- Methodological Insight: Monitor reaction progress using TLC or LC-MS. Adjust equivalents of coupling agents (e.g., HATU, EDCI) to enhance efficiency.
Q. Which analytical techniques are essential for characterizing purity and structural integrity?
- Nuclear Magnetic Resonance (NMR): 1H/13C/19F NMR confirms substituent positions and stereochemistry.
- Mass Spectrometry (MS): High-resolution MS (HRMS) validates molecular weight (C13H17F3N2O, MW 274.287) .
- X-ray Crystallography: Resolves absolute configuration and crystal packing, critical for structure-activity relationship (SAR) studies .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Discrepancies may arise from variations in assay conditions (e.g., pH, temperature) or impurities. For example, residual solvents like DMF can interfere with receptor-binding assays.
- Methodological Insight:
- Perform orthogonal purity assessments (HPLC, elemental analysis).
- Replicate assays under standardized conditions (e.g., pH 7.4 buffer, 37°C).
- Use isothermal titration calorimetry (ITC) or surface plasmon resonance (SPR) to quantify binding affinities independently .
Q. What strategies are effective for enhancing the compound’s metabolic stability without compromising receptor affinity?
- Trifluoromethyl Group: Retain for lipophilicity but introduce electron-donating groups (e.g., methoxy) to balance metabolic oxidation.
- Stereochemical Modifications: Test (R)-isomers or racemic mixtures to assess enantioselective effects on pharmacokinetics.
- Methodological Insight: Use in vitro microsomal stability assays (e.g., liver microsomes) and molecular docking to predict CYP450 interactions .
Q. How does the trifluoromethyl group influence interactions with biological targets such as GPCRs?
- The trifluoromethyl group engages in hydrophobic interactions and halogen bonding with aromatic residues (e.g., Phe, Tyr) in receptor binding pockets. Its electronegativity stabilizes charge-transfer interactions, enhancing binding affinity.
- Methodological Insight: Employ mutagenesis studies to identify critical residues and compare with fluorinated analogs (e.g., 3-fluoro-benzyl derivatives ) to isolate electronic vs. steric effects .
Q. What experimental designs are optimal for studying its conformational flexibility in solution?
- Dynamic NMR: Analyze temperature-dependent chemical shifts to identify rotameric states of the benzyl and ethyl groups.
- Molecular Dynamics (MD) Simulations: Simulate solvent (e.g., water, DMSO) interactions to predict dominant conformers. Validate with NOESY/ROESY for spatial proximity data .
Data Contradiction Analysis
Q. How to reconcile conflicting solubility data across studies?
- Solubility variations may stem from polymorphic forms or residual solvents. For example, the compound may exhibit higher solubility in DMSO than aqueous buffers due to amide protonation.
- Methodological Insight:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
